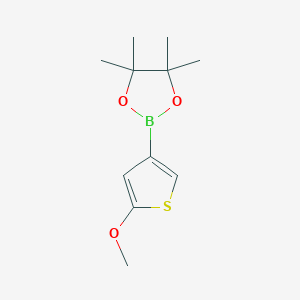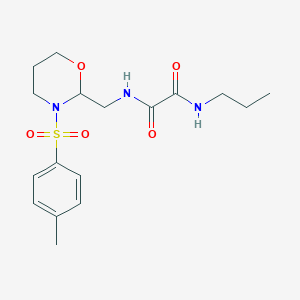
N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of an oxalamide group, a tosyl-protected oxazinan ring, and a propyl chain, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Tosyl Protection: The oxazinan ring is then protected with a tosyl group to prevent unwanted side reactions during subsequent steps.
Oxalamide Formation: The protected oxazinan ring is reacted with oxalyl chloride and a propylamine derivative to form the final oxalamide structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo oxidation reactions, particularly at the propyl chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the oxalamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: In biological research, this compound can be utilized as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In industrial settings, this compound can be employed in the synthesis of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
- N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- N1-propyl-N2-((3-methyl-1,3-oxazinan-2-yl)methyl)oxalamide
Uniqueness: N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the tosyl-protected oxazinan ring and the propyl chain distinguishes it from other similar compounds, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-25-15)26(23,24)14-7-5-13(2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZHBWXIFBZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2615078.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea](/img/structure/B2615079.png)
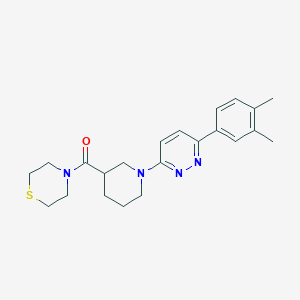
![2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615085.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2615087.png)
![N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615090.png)
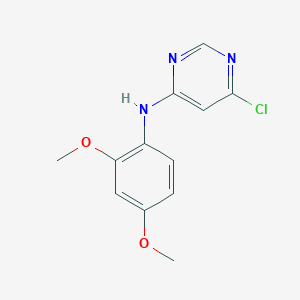
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2615093.png)
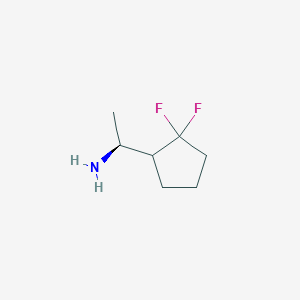
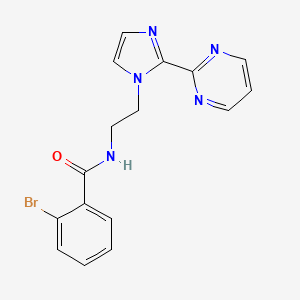
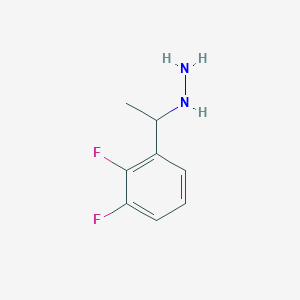
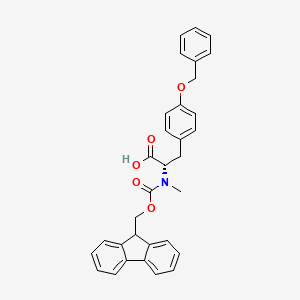
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615100.png)
